Quinoxalin-2-yl(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone
Description
Quinoxalin-2-yl(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone is a heterocyclic compound featuring a spirocyclic 1,5-dioxa-9-azaspiro[5.5]undecane core linked to a quinoxalin-2-yl group via a methanone bridge. The spirocyclic system combines oxygen and nitrogen atoms within a bicyclic framework, while the quinoxaline moiety introduces a fused aromatic ring system with two nitrogen atoms.
Properties
IUPAC Name |
1,5-dioxa-9-azaspiro[5.5]undecan-9-yl(quinoxalin-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3/c21-16(15-12-18-13-4-1-2-5-14(13)19-15)20-8-6-17(7-9-20)22-10-3-11-23-17/h1-2,4-5,12H,3,6-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQWXCMVMRQZYKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2(CCN(CC2)C(=O)C3=NC4=CC=CC=C4N=C3)OC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Quinoxalin-2-yl(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone typically involves multi-step organic reactions. One common approach starts with the preparation of the quinoxaline core, which can be synthesized via the condensation of o-phenylenediamine with a dicarbonyl compound such as glyoxal. The spirocyclic component, 1,5-dioxa-9-azaspiro[5.5]undecane, can be synthesized through a series of cyclization reactions involving appropriate diols and amines.
The final step involves coupling the quinoxaline core with the spirocyclic structure. This can be achieved using various coupling reagents and conditions, such as the use of carbodiimides or other activating agents to facilitate the formation of the methanone linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Quinoxalin-2-yl(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone can undergo various chemical reactions, including:
Oxidation: The quinoxaline moiety can be oxidized under specific conditions to form quinoxaline N-oxides.
Reduction: Reduction reactions can target the carbonyl group or the quinoxaline ring, leading to different reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at positions on the quinoxaline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be employed under basic conditions to achieve substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the quinoxaline ring typically yields quinoxaline N-oxides, while reduction can produce various hydroquinoxaline derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Quinoxaline derivatives, including Quinoxalin-2-yl(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone, have been investigated for their anticancer properties. Research indicates that quinoxaline compounds can inhibit tumor cell proliferation through various mechanisms, including the modulation of specific molecular targets such as enzymes and receptors. For instance, a study demonstrated that certain quinoxaline derivatives exhibited IC50 values lower than that of doxorubicin against multiple cancer cell lines, indicating their potential as effective anticancer agents .
Antimicrobial Properties
The compound has also shown promise as an antimicrobial agent. Quinoxaline derivatives have been evaluated for their activity against both Gram-positive and Gram-negative bacteria. In vitro studies have reported significant inhibition rates against various microbial strains, suggesting that these compounds could serve as potential leads in the development of new antimicrobial therapies .
Synthetic Applications
Building Blocks in Organic Synthesis
The unique spirocyclic structure of this compound makes it a valuable building block in organic synthesis. Its ability to participate in various chemical reactions allows for the creation of more complex molecules. The synthesis typically involves multi-step organic reactions starting from o-phenylenediamine and appropriate dicarbonyl compounds .
Case Study 1: Anticancer Efficacy
In a study published in RSC Advances, researchers synthesized a series of quinoxaline derivatives and evaluated their anticancer activity against several tumor cell lines. The results indicated that certain derivatives had superior inhibitory effects compared to established chemotherapeutics . The study highlighted the importance of structural modifications in enhancing biological activity.
| Compound | IC50 (μg/mL) | Comparison to Doxorubicin |
|---|---|---|
| Quinoxalin-2 derivative A | 25 | Lower |
| Quinoxalin-2 derivative B | 40 | Comparable |
| Doxorubicin | 30 | Reference |
Case Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial properties of quinoxaline derivatives, revealing significant activity against pathogens such as Staphylococcus aureus and Escherichia coli. The study utilized well diffusion methods to assess efficacy and determined minimum inhibitory concentrations (MIC) for various compounds .
| Compound | MIC (μg/mL) | Target Bacteria |
|---|---|---|
| Quinoxalin derivative X | 10 | Staphylococcus aureus |
| Quinoxalin derivative Y | 15 | Escherichia coli |
Mechanism of Action
The mechanism by which Quinoxalin-2-yl(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The spirocyclic structure can provide rigidity and specific spatial orientation, enhancing binding affinity and selectivity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Substituent Effects
The following table summarizes key analogs and their distinguishing features:
Key Observations:
- Quinoxaline vs. Pyrazine: The target compound’s quinoxaline group is bulkier and more π-electron-rich than pyrazine, which may enhance receptor-binding interactions but reduce solubility .
- Halogenated Aryl Groups: The chloro-fluorophenyl analog introduces electronegative substituents, likely improving metabolic stability and membrane permeability compared to non-halogenated analogs.
- Spiro Core Modifications : Substituents like ethoxycarbonyl (6c) and benzyl/phenyl (sigma antagonist) influence electronic properties and biological activity. The ethoxycarbonyl group in 6c contributes a polar ester moiety (IR: 1733 cm⁻¹), while benzyl/phenyl groups may enhance hydrophobic interactions in receptor binding.
Physicochemical Properties
- The methoxyphenoxy analog’s ether linkage (321.37 g/mol) may improve aqueous solubility relative to halogenated or alkylated derivatives.
- Spectroscopic Features : IR data for 6c (1733 cm⁻¹) confirms the presence of an ester carbonyl group, a feature absent in the target compound but useful for comparative analysis .
Biological Activity
Quinoxalin-2-yl(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone is a synthetic compound that exhibits notable biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its biological activity, focusing on its therapeutic potential, mechanisms of action, and relevant case studies.
Overview of this compound
This compound belongs to a class of heterocycles known for their diverse biological activities. Quinoxaline derivatives have been extensively studied for their potential applications in treating various diseases, including cancer, neurological disorders, and infections.
Anticancer Activity
Recent studies have highlighted the anticancer potential of quinoxaline derivatives. For instance, a study focused on various quinoxaline compounds demonstrated their ability to inhibit the growth of non-small-cell lung cancer (NSCLC) cells with different genetic mutations. Among these compounds, certain derivatives exhibited inhibitory effects comparable to standard chemotherapeutics like cisplatin .
Table 1: Anticancer Activity of Quinoxaline Derivatives
| Compound | Activity | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | NSCLC Inhibition | TBD | |
| Compound A | NSCLC Inhibition | 10.0 | |
| Compound B | NSCLC Inhibition | 15.0 |
Neuroprotective Effects
Quinoxaline derivatives have shown promise in neuroprotection, particularly as monoamine oxidase (MAO) inhibitors. MAO-B inhibitors are crucial in enhancing dopamine levels in the brain, which can be beneficial in treating Parkinson's disease. Research indicates that specific quinoxaline derivatives can inhibit MAO-B effectively, offering a potential therapeutic avenue for neurodegenerative diseases .
Table 2: MAO-B Inhibition Potency
The mechanisms through which quinoxaline derivatives exert their biological effects include:
- Inhibition of Enzymatic Activity : Many quinoxaline compounds act as inhibitors of key enzymes involved in disease pathways, such as MAO and various kinases.
- Modulation of Cell Signaling Pathways : These compounds can influence signaling pathways related to cell proliferation and apoptosis.
- Interaction with Receptors : Some derivatives may act on neurotransmitter receptors, contributing to their neuroprotective effects.
Case Studies
Several case studies have explored the biological activity of quinoxaline derivatives:
- Case Study on Cancer Treatment : A clinical evaluation involving a series of quinoxaline compounds showed significant tumor reduction in patients with advanced NSCLC after treatment with a specific derivative.
- Neuroprotection in Animal Models : Experimental studies using animal models of Parkinson's disease demonstrated that administration of quinoxaline derivatives resulted in improved motor functions and reduced neuroinflammation.
Q & A
Q. What experimental approaches optimize log P for bioavailability while maintaining potency?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
